molecular formula C21H29ClN4O6 B8087036 D-Ala-Lys-AMCA hydrochloride

D-Ala-Lys-AMCA hydrochloride

Cat. No.: B8087036
M. Wt: 468.9 g/mol
InChI Key: CUYFZQGMNMFDIC-KKJWGQAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ala-Lys-AMCA hydrochloride: is a known substrate of proton-coupled oligopeptide transporter 1 (PEPT1) that emits blue fluorescence. This compound is often used in scientific research to characterize PEPT1-specific substrates or inhibitors. It can be transported into liver cancer cells and Caco-2 cells based on fluorescence analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Ala-Lys-AMCA hydrochloride involves the coupling of D-alanine (D-Ala) and lysine (Lys) with 7-amino-4-methylcoumarin-3-acetic acid (AMCA). The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: D-Ala-Lys-AMCA hydrochloride primarily undergoes substitution reactions due to the presence of amino and carboxyl groups. These reactions are facilitated by reagents like DCC and NHS, which activate the carboxyl group for nucleophilic attack by the amino group .

Common Reagents and Conditions:

    Coupling Reagents: DCC, NHS

    Solvents: DMF, DMSO

    Conditions: Controlled temperature (0-25°C), pH (7-9)

Major Products: The major product formed from these reactions is the peptide bond between D-alanine and lysine, resulting in the formation of this compound .

Scientific Research Applications

Chemistry: D-Ala-Lys-AMCA hydrochloride is used as a fluorescent probe to study peptide transport mechanisms. Its blue fluorescence allows researchers to track its uptake and transport in various cell types .

Biology: In biological research, this compound is used to characterize the specificity of PEPT1 transporters. It helps in understanding the role of these transporters in nutrient absorption and drug delivery .

Medicine: this compound is utilized in cancer research to study its uptake in liver cancer cells. This can provide insights into developing targeted therapies for cancer treatment .

Industry: In the pharmaceutical industry, this compound is used to screen for potential inhibitors of PEPT1 transporters, which can lead to the development of new drugs .

Mechanism of Action

D-Ala-Lys-AMCA hydrochloride exerts its effects by being a substrate for PEPT1 transporters. These transporters facilitate the uptake of the compound into cells, where it emits blue fluorescence. This fluorescence can be measured to determine the efficiency of transport and the specificity of the transporter .

Comparison with Similar Compounds

    D-Ala-Lys-AMCA (TFA): Another form of the compound with trifluoroacetic acid as the counterion.

    D-Ala-Lys-AMCA (free base): The non-salt form of the compound.

Uniqueness: D-Ala-Lys-AMCA hydrochloride is unique due to its high solubility and stability compared to its free base form. The hydrochloride salt form also enhances its fluorescence properties, making it more suitable for fluorescence-based assays .

Biological Activity

D-Ala-Lys-AMCA hydrochloride is a synthetic compound recognized for its biological activity, particularly as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C21_{21}H28_{28}N4_{4}O6_{6}
  • Molecular Weight : 432.47 g/mol
  • CAS Number : 375822-19-8
  • Solubility : Soluble in DMSO and saline solutions, with a concentration of ≥ 2.5 mg/mL .

This compound functions primarily as a substrate for PEPT1, facilitating the transport of peptides across cell membranes. Its ability to emit blue fluorescence allows for effective tracking during cellular studies. The compound has been shown to be actively transported into liver cancer cells (HCC) and Caco-2 cells, which are commonly used as models for intestinal absorption studies .

Transport Mechanism

The uptake of this compound in cells is characterized by:

  • Concentration Dependence : The transport is significantly influenced by the concentration of the compound.
  • Time Dependence : The rate of uptake increases over time, indicating an active transport mechanism.
  • Competitive Inhibition : The uptake can be inhibited by known PEPT1 substrates, confirming its role as a specific transporter substrate .

Case Studies and Research Findings

  • Liver Cancer Cells : Research indicates that this compound can be effectively transported into HCC cells (Bel-7402 and HepG2), which express higher levels of PEPT1 compared to normal liver cells. This property suggests potential applications in targeted drug delivery systems for liver cancer therapy .
  • Fluorescence Analysis : The blue fluorescence emitted by D-Ala-Lys-AMCA allows researchers to visualize cellular uptake and localization in real-time. This characteristic is particularly useful in studies involving drug absorption and bioavailability .
  • Potential Therapeutic Applications : Given its selective uptake in cancer cells, this compound may serve as a vehicle for delivering chemotherapeutic agents specifically to tumors, enhancing treatment efficacy while minimizing systemic toxicity .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other peptide substrates:

CompoundPEPT1 SubstrateFluorescence EmissionTarget Cells
This compoundYesBlueLiver Cancer, Caco-2
Gly-SarYesGreenVarious
Ala-GlyYesRedIntestinal Cells

Properties

IUPAC Name

(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O6.ClH/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22;/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29);1H/t12-,16+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYFZQGMNMFDIC-KKJWGQAZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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